molecular formula C19H26O8 B12613445 Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate CAS No. 918402-91-2

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate

Cat. No.: B12613445
CAS No.: 918402-91-2
M. Wt: 382.4 g/mol
InChI Key: WBFQDXBLNWQPCE-UHFFFAOYSA-N
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Description

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate is an organic compound that features two tert-butoxycarbonyl (BOC) protecting groups attached to a benzoate ester. This compound is primarily used in organic synthesis, particularly in the protection of functional groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate typically involves the esterification of 2,5-dihydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 2,5-dihydroxybenzoate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the tert-butoxycarbonyl groups .

Industrial Production Methods

Industrial production methods for this compound often employ flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a protecting group in organic synthesis to temporarily mask reactive functional groups.

    Biology: The compound can be employed in the synthesis of biologically active molecules, such as peptides and nucleotides.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate involves the protection of hydroxyl groups through the formation of tert-butoxycarbonyl esters. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl groups can be selectively removed under acidic conditions, revealing the original hydroxyl groups for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,5-dihydroxybenzoate: Lacks the tert-butoxycarbonyl protecting groups.

    Methyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    tert-Butyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate: Contains a tert-butyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its dual tert-butoxycarbonyl protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and deprotected in a controlled manner .

Properties

CAS No.

918402-91-2

Molecular Formula

C19H26O8

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate

InChI

InChI=1S/C19H26O8/c1-8-23-15(20)13-11-12(24-16(21)26-18(2,3)4)9-10-14(13)25-17(22)27-19(5,6)7/h9-11H,8H2,1-7H3

InChI Key

WBFQDXBLNWQPCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C

Origin of Product

United States

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